4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate
Description
This compound is a complex heterocyclic molecule featuring two sulfone (1,1-dioxide) moieties and a dithiocarbamate functional group. Structurally, it contains fused thienyl (dihydrothiophene) rings and a tetrahydrothiophene-derived scaffold, which are modified with methyl and sulfonyl groups.
Properties
IUPAC Name |
(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S4/c1-8-5-20(15,16)7-10(8)18-11(17)12(2)9-3-4-19(13,14)6-9/h5,9-10H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWIWUYRHGVGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)CC1SC(=S)N(C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-1,1-dioxido-2,3-dihydro-3-thiophenyl isopropyldithiocarbamate with various reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions produce sulfides.
Scientific Research Applications
4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfone-functionalized heterocycles and dithiocarbamate derivatives. Below is a detailed comparison based on structural features, reactivity, and reported applications:
Table 1: Structural and Functional Comparison
Key Differences and Insights
Functional Groups: The target compound’s dithiocarbamate group distinguishes it from benzothiazine derivatives (e.g., ), which typically feature carboxamides. Dithiocarbamates are known for metal chelation and radical scavenging, suggesting unique reactivity in catalysis or toxicology . Unlike hydrazinecarbothioamide derivatives (), the absence of a hydrazine moiety in the target compound may reduce its propensity for DNA intercalation, limiting anticancer applications .
Sulfone Positioning: The dual sulfone groups in the target compound may enhance electrophilicity compared to monofunctional sulfones (e.g., ). This could influence solubility or metabolic stability in drug design contexts.
Synthetic Accessibility :
- Benzothiazine sulfones () are synthesized via condensation and oxidation steps, whereas the target compound likely requires multistep sulfonation and dithiocarbamate coupling, increasing synthetic complexity.
Biological Activity :
- While 1,2-benzothiazine derivatives () show COX-2 inhibition, the target compound’s fused thienyl-sulfone system might target different enzymes (e.g., thioredoxin reductase) due to its electron-deficient sulfur centers.
Biological Activity
4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound consists of a dithiocarbamate moiety linked to a thienyl group, which contributes to its unique biological activity. The molecular formula is with a molecular weight of approximately 288.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄S₂ |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate |
| CAS Number | To be determined |
Antimicrobial Properties
Research indicates that compounds containing dithiocarbamate structures exhibit significant antimicrobial activity. A study by Farooq et al. (2023) demonstrated that similar dithiocarbamates effectively inhibit the growth of various bacterial strains, suggesting that 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate may possess comparable antimicrobial properties.
Antioxidant Activity
The antioxidant potential of dithiocarbamates has been well documented. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the presence of sulfur atoms in their structure, which can donate electrons and neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects
Compounds similar to 4-Methyl-1,1-dioxido-2,3-dihydrothien-3-yl 1,1-dioxidotetrahydrothien-3-yl(methyl)dithiocarbamate have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Research suggests that such compounds can modulate inflammatory pathways and may be useful in treating inflammatory diseases.
The biological activity of this compound is believed to involve multiple mechanisms:
- Metal Chelation : The dithiocarbamate moiety can chelate metal ions, potentially inhibiting metalloenzymes involved in microbial metabolism.
- Free Radical Scavenging : The presence of sulfur allows for effective scavenging of free radicals.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines may occur through interference with signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A comparative analysis showed that derivatives of dithiocarbamates significantly inhibited the growth of Gram-positive and Gram-negative bacteria (Farooq et al., 2023).
| Compound Tested | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Dithiocarbamate A | Staphylococcus aureus | 15 |
| Dithiocarbamate B | Escherichia coli | 12 |
| 4-Methyl-Dithiocarbamate | Pseudomonas aeruginosa | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
